![molecular formula C17H16N2O6 B2858713 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide CAS No. 1172253-87-0](/img/structure/B2858713.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

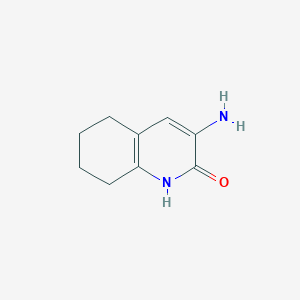

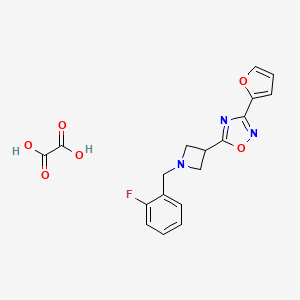

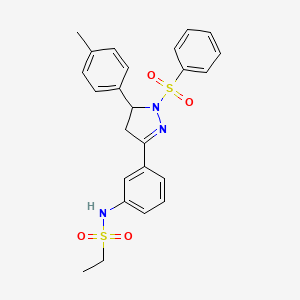

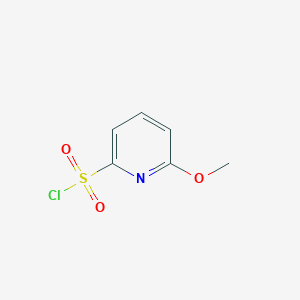

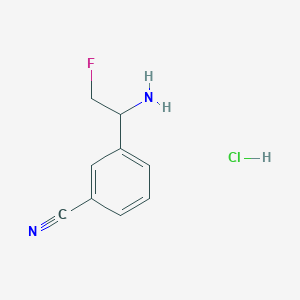

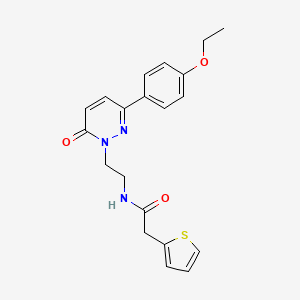

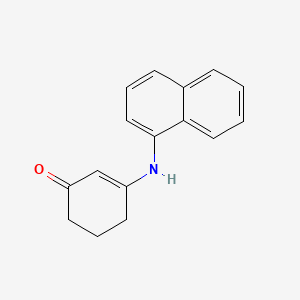

“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . The benzo[d][1,3]dioxole structural motif is an integral part of many natural products, such as sesamol and piperine . It is present in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . These compounds were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The compounds were crystallized in acetone, EtOAc, and EtOH .Molecular Structure Analysis

The molecular structure of these compounds was characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis

The compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using quantum chemical studies . The heterocyclic ring is almost planar, and the dihedral angle between the benzene rings is 28.18° . The N-C-C-C torsion angle for the central chain is 62.4° .科学的研究の応用

Platinum-Catalyzed Hydroamination

Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide derivatives, showcases a method to synthesize N-ethylbenzamide with high yield. This process illustrates the compound's relevance in creating new chemical bonds and structures, highlighting its potential in synthetic organic chemistry and material science applications (Wang & Widenhoefer, 2004).

Synthetic Utilization of Polynitroaromatic Compounds

The preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid, through nucleophilic displacement of nitro groups in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, indicates the compound's utility in creating complex molecular architectures. This process is pivotal in the synthesis of pharmaceuticals and organic materials, demonstrating the compound's versatility in synthetic chemistry (Samet et al., 2005).

Novel Aromatic Polyimides Synthesis

The synthesis of new diamines, including 4,4-(aminophenyloxy)phenyl-4-aminobenzamide, and their polymerization with various dianhydrides, highlights the application of benzamide derivatives in creating high-performance polymers. These polymers exhibit excellent thermal stability and solubility, making them suitable for advanced material applications such as electronics, aerospace, and coatings (Butt et al., 2005).

Molecular Electronic Devices

The use of a molecule containing a nitroamine redox center in the active layer of an electronic device, demonstrating negative differential resistance and high on-off peak-to-valley ratios, suggests the potential of benzamide derivatives in molecular electronics. This application opens new avenues for the development of nanoscale electronic components and devices, contributing to the advancement of molecular computing and information storage technologies (Chen et al., 1999).

作用機序

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity .

Mode of Action

It is known that similar compounds can induce apoptosis and cause cell cycle arrest in cancer cells .

Biochemical Pathways

Compounds with similar structures have been reported to affect various cancer cell lines .

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .

将来の方向性

The future directions for this compound could involve further exploration of its potential applications. For instance, compounds with similar structures have shown promising results in the detection of carcinogenic lead , and have potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

特性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-11-13(3-2-4-14(11)19(21)22)17(20)18-7-8-23-12-5-6-15-16(9-12)25-10-24-15/h2-6,9H,7-8,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHPTIORGKAWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)

![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride](/img/structure/B2858633.png)

![2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol](/img/structure/B2858634.png)

![Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2858635.png)

![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)

![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)